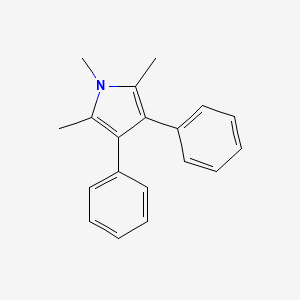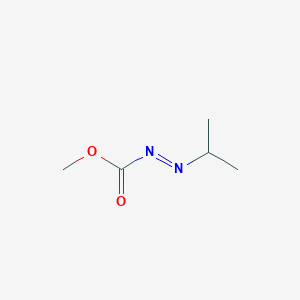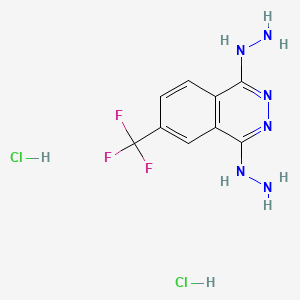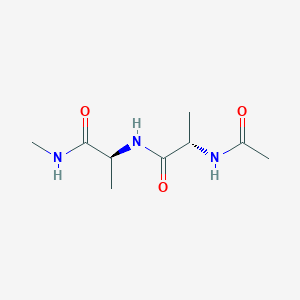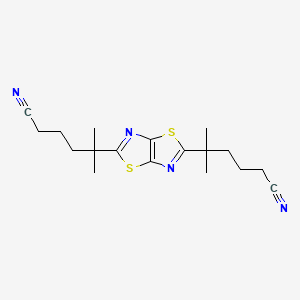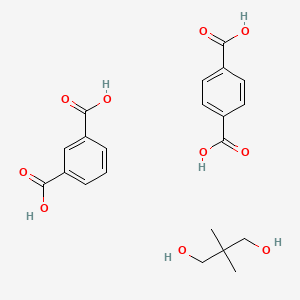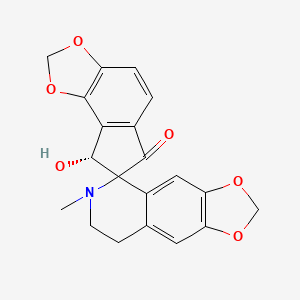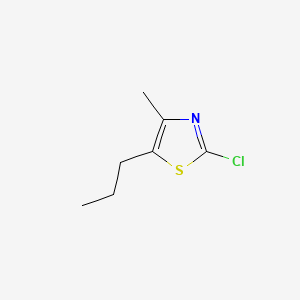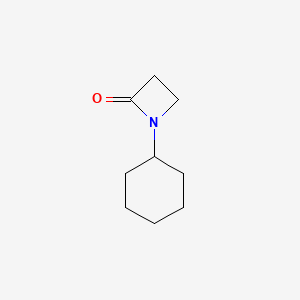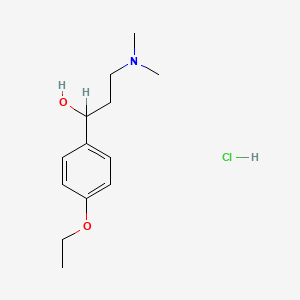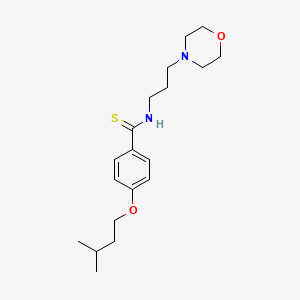
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Another approach involves the use of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid as starting materials, which are then reacted with appropriate amine derivatives . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts, such as immobilized ionic liquids, can enhance the efficiency of the process. Additionally, the application of green chemistry principles, such as the use of recyclable catalysts and minimal solvent usage, is becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated benzamides.
Scientific Research Applications
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor. Benzamide derivatives are known to inhibit various enzymes, making them valuable in studying enzyme kinetics and mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the production of polymers and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, benzamide derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways . The morpholinopropyl group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Ethenzamide: An analgesic with a simpler structure, lacking the morpholinopropyl and isopentoxy groups.
Salicylamide: Another analgesic, structurally similar but with different substituents.
Procainamide: An antiarrhythmic agent with a benzamide core but different functional groups.
Uniqueness
Benzamide, p-isopentoxy-N-(3-morpholinopropyl)thio- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties The presence of the morpholinopropyl group enhances its solubility and bioavailability, while the isopentoxy group contributes to its stability and reactivity
Properties
CAS No. |
32417-22-4 |
|---|---|
Molecular Formula |
C19H30N2O2S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-(3-methylbutoxy)-N-(3-morpholin-4-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H30N2O2S/c1-16(2)8-13-23-18-6-4-17(5-7-18)19(24)20-9-3-10-21-11-14-22-15-12-21/h4-7,16H,3,8-15H2,1-2H3,(H,20,24) |
InChI Key |
IHFZDDZYZMENDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)
